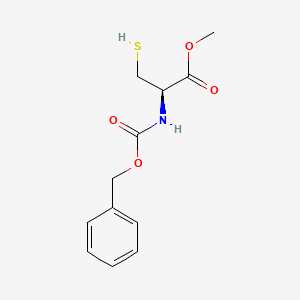

n-Cbz-cysteine methyl ester

Descripción

N-Cbz-cysteine methyl ester is a protected derivative of the amino acid L-cysteine, featuring a carbobenzoxy (Cbz) group on the α-amino group and a methyl ester on the carboxyl group. Its molecular structure is represented as Cbz-NH-CH(CH₂SH)-COOCH₃, where the thiol (-SH) side chain remains unprotected unless specified. This compound is critical in peptide synthesis, where the Cbz group provides temporary protection during coupling reactions, while the methyl ester enhances solubility in organic solvents .

Propiedades

Fórmula molecular |

C12H15NO4S |

|---|---|

Peso molecular |

269.32 g/mol |

Nombre IUPAC |

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)/t10-/m0/s1 |

Clave InChI |

FEADQZMKQOMOMD-JTQLQIEISA-N |

SMILES |

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérico |

COC(=O)[C@H](CS)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |

Secuencia |

C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₁₂H₁₅NO₄S

- Deprotection Method: The Cbz group is typically removed via catalytic hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) .

- Applications : Used in synthesizing cysteine-containing peptides, studying disulfide bond formation, and exploring thiol-mediated redox reactions .

Comparative Analysis with Similar Compounds

Comparison of N-Protecting Groups on Cysteine Methyl Esters

The choice of N-protecting groups significantly impacts stability, solubility, and deprotection strategies:

| Compound | N-Protecting Group | Deprotection Method | Solubility | Stability |

|---|---|---|---|---|

| N-Cbz-cysteine methyl ester | Cbz | Hydrogenolysis (H₂/Pd) | Moderate in organics | Stable under basic conditions |

| N-Boc-cysteine methyl ester | Boc | Acid (e.g., TFA) | High in organics | Acid-sensitive |

| N-Acetyl-cysteine methyl ester | Acetyl | Enzymatic cleavage | High in water | Stable in mild conditions |

Key Insight : The Cbz group offers orthogonal compatibility with acid-labile protections (e.g., Boc), making it ideal for multi-step syntheses .

Comparison with S-Protected Cysteine Derivatives

The presence or absence of S-protection dictates reactivity and applications:

Key Insight : Free thiols enable native disulfide bond formation, while S-benzyl protection prevents oxidation but requires harsh deprotection .

Comparison with Cbz-Protected Amino Acid Methyl Esters

Side-chain functionality determines chemical behavior:

Key Insight : Cysteine’s thiol enables unique applications in metalloprotein synthesis and oxidative stress studies, unlike serine or valine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.